molecular formula C14H13NO B159178 N-Methyl-N-phenylbenzamide CAS No. 1934-92-5

N-Methyl-N-phenylbenzamide

Cat. No.: B159178
CAS No.: 1934-92-5
M. Wt: 211.26 g/mol
InChI Key: LCOPCEDFGGUYRD-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of N-Methyl-N-phenylbenzamide are currently not well-defined in the literature. This compound is a derivative of benzamide, which is known to interact with various proteins and enzymes in the body. The specific targets of this compound remain to be elucidated .

Mode of Action

The mode of action of this compound is not clearly understood due to the lack of specific studies on this compound. As a benzamide derivative, it may share some of the interactions that benzamides have with biological targets. The addition of the n-methyl-n-phenyl group could alter its interactions significantly .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial in determining the bioavailability of the compound. Future studies should focus on understanding these properties to predict its pharmacokinetic behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-N-phenylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoic acid with N-methylaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:

  • Formation of Benzoyl Chloride:

    • Benzoic acid is treated with thionyl chloride to form benzoyl chloride.
    • Reaction: C6H5COOH + SOCl2 → C6H5COCl + SO2 + HCl
  • Amidation:

    • Benzoyl chloride is then reacted with N-methylaniline to form this compound.
    • Reaction: C6H5COCl + C6H5NHCH3 → C6H5CONHCH3 + HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-phenylbenzamide undergoes various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of benzoic acid derivatives.
  • Reduction:

    • Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-methyl-N-phenylbenzylamine.
  • Substitution:

    • The amide group in this compound can participate in nucleophilic substitution reactions. For example, reaction with alkyl halides can lead to the formation of N-alkyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides (e.g., methyl iodide)

Major Products:

    Oxidation: Benzoic acid derivatives

    Reduction: N-methyl-N-phenylbenzylamine

    Substitution: N-alkyl derivatives

Scientific Research Applications

N-Methyl-N-phenylbenzamide has several applications in scientific research:

  • Chemistry:

    • It is used as a starting material for the synthesis of various organic compounds.
    • It serves as a model compound in studies of amide chemistry and reaction mechanisms.
  • Biology:

    • The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine:

    • Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
  • Industry:

    • This compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

    N-Phenylbenzamide: Lacks the methyl group on the amide nitrogen, resulting in different chemical properties and reactivity.

    N-Methylbenzamide: Lacks the phenyl group on the amide nitrogen, leading to distinct applications and behavior in chemical reactions.

Uniqueness: N-Methyl-N-phenylbenzamide is unique due to the presence of both methyl and phenyl groups on the amide nitrogen. This structural feature imparts specific chemical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

N-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOPCEDFGGUYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172940
Record name N-Methylbenzanilide
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1934-92-5
Record name N-Methyl-N-phenylbenzamide
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Record name N-Methylbenzanilide
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Record name N-methylbenzanilide
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Synthesis routes and methods

Procedure details

Several model compounds were prepared for carbon-13 NMR studies for comparison with Polymer 5 in Example V. Phenyl benzoate, benzanilide, N-methylbenzanilide, and thiophenyl benzoate were prepared from benzoyl chloride and phenol, aniline, N-methylaniline, and thiophenol, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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